molecular formula C15H15F6NO2 B2466026 N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1286717-71-2

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2466026
CAS No.: 1286717-71-2
M. Wt: 355.28
InChI Key: ZSKJBKQHTVXYED-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound is part of a class of molecules that have shown significant promise in medicinal chemistry research, particularly in the development of ligands for G protein-coupled receptors (GPCRs) . The 3,5-bis(trifluoromethyl)benzamide moiety is a privileged structure in drug discovery, known to contribute to favorable pharmacokinetic properties and binding affinity . The compound's structure, featuring a cyclopropyl-hydroxypropyl side chain, suggests potential for targeted interactions within protein binding sites. Benzamide analogs have been investigated as potent and selective agonists for neuroligands such as the orphan receptor GPR52, a promising target for neuropsychiatric and neurological diseases including schizophrenia and Huntington's disease . Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of more complex bioactive molecules, or as a standard in analytical studies. The presence of the amide functional group, found in approximately a quarter of all clinically approved drugs, makes this compound a valuable scaffold for the exploration of new therapeutic agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the safety data sheet and conduct a comprehensive risk assessment.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F6NO2/c1-13(24,9-2-3-9)7-22-12(23)8-4-10(14(16,17)18)6-11(5-8)15(19,20)21/h4-6,9,24H,2-3,7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKJBKQHTVXYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,5-bis(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.

    Hydroxypropyl Substitution: The hydroxypropyl group is added through a nucleophilic substitution reaction, typically using 2-bromo-2-hydroxypropane as the alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzamide core can be reduced to form amines or other derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide serves as a versatile building block in organic synthesis. Its unique structure allows it to be utilized in the creation of more complex molecules through:

  • Reactions: It can undergo oxidation, reduction, and nucleophilic substitution.
  • Synthetic Pathways: Commonly used in multi-step organic reactions to develop pharmaceuticals and agrochemicals.

Biological Research

The compound is of significant interest in biological studies due to its potential enzyme inhibition and receptor binding activities. Research has indicated:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction: The lipophilic nature allows it to interact effectively with hydrophobic pockets in proteins.

Pharmacological Applications

Investigations into the therapeutic potential of this compound have revealed promising results:

  • Anti-inflammatory Properties: Studies are exploring its efficacy in reducing inflammation.
  • Anticancer Activity: Preliminary research suggests potential cytotoxic effects against certain cancer cell lines.

Industrial Uses

In industrial settings, this compound is utilized for:

  • Material Development: Its unique properties make it suitable for creating new materials.
  • Intermediate Production: It acts as an intermediate in the synthesis of various pharmaceutical compounds.

A study conducted on the cytotoxicity of related compounds indicated that this compound exhibited no significant cytostatic effects on eukaryotic cell lines such as HepG2 and MonoMac6. This finding suggests a favorable safety profile for potential therapeutic applications.

Pharmacokinetic Properties Analysis

Research has also evaluated the pharmacokinetic properties of this compound:

PropertyValue
Human Intestinal Absorption+1.0
Blood-Brain Barrier Penetration+0.9385
Caco-2 Permeability-0.5594
P-glycoprotein SubstrateNon-substrate
CYP450 1A2 Inhibition+0.7849

These parameters indicate that the compound can effectively cross biological barriers while maintaining a low potential for interactions with major drug-metabolizing enzymes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

N-(3-Benzyl-5-hydroxyphenyl)-3,5-bis(trifluoromethyl)benzamide (Compound 7f)

  • Structure : Shares the 3,5-bis(trifluoromethyl)benzamide core but substitutes the amine with a 3-benzyl-5-hydroxyphenyl group.
  • Synthesis : Yielded 48% via a route similar to other benzamides, with a melting point of 167.9–169.8°C .
  • Key Differences : The aromatic hydroxyl and benzyl groups may alter solubility and hydrogen-bonding capacity compared to the target compound’s aliphatic cyclopropyl-hydroxypropyl chain.

N-(Cyclopropylmethyl)-N-[1-(3-cyanopyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide

  • Structure: Features a pyrazine ring and cyanopyrazinyl-ethyl substituent, synthesized via palladium-catalyzed cyanation (45% yield) .

Functional Analogues with Directed Reactivity

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Substitutes trifluoromethyl groups with a methyl group and uses a 2-hydroxy-1,1-dimethylethylamine chain.
  • Applications : Acts as an N,O-bidentate directing group for metal-catalyzed C–H functionalization, highlighting the role of hydroxyl and bulky alkyl groups in coordination chemistry .

Pharmacologically Active Benzamides

AMTB (N-(3-aminopropyl)-2-[(3-methylbenzyl)oxy]-N-(2-thienylmethyl)benzamide)

  • Structure: Contains a thienylmethyl and aminopropyl chain, with a methylbenzyloxy substituent.
  • Activity : A TRPM8 antagonist, demonstrating the role of benzamide derivatives in ion channel modulation .
  • Key Differences : The target compound’s cyclopropyl and trifluoromethyl groups may offer improved selectivity or pharmacokinetics over AMTB’s aromatic and thiophene motifs.

BTP2 (4-Methyl-4′-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,3-thiadiazole-5-carboxanilide)

  • Structure : Combines trifluoromethylpyrazole and thiadiazole rings.
  • Activity : A calcium-release-activated calcium (CRAC) channel inhibitor, emphasizing the versatility of trifluoromethylated benzamides in drug discovery .
  • Contrast : BTP2’s heterocyclic complexity contrasts with the target compound’s simpler aliphatic-hydroxy design, which may reduce synthetic complexity.

Agrochemical Benzamides

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structure: Mono-trifluoromethyl benzamide with an isopropoxyphenyl substituent.
  • Use : Fungicide targeting succinate dehydrogenase, illustrating benzamides’ agrochemical applications .
  • Comparison : The target compound’s bis(trifluoromethyl) groups may enhance binding affinity or environmental stability compared to flutolanil’s single trifluoromethyl group.

Table 2: Structural and Functional Comparisons

Compound Name Key Substituents Potential Applications Advantages Over Target Compound Limitations vs. Target Compound
Target Compound 2-Cyclopropyl-2-hydroxypropyl, bis(CF₃) Drug discovery, agrochemicals Balanced lipophilicity and stereochemistry Limited direct activity data
AMTB Thienylmethyl, aminopropyl TRPM8 inhibition Proven pharmacological activity Lower metabolic stability
Flutolanil Isopropoxyphenyl, mono-CF₃ Fungicide Established agrochemical use Reduced electron-withdrawing effects

Research Findings and Implications

  • Synthesis Efficiency : Microwave-assisted methods (e.g., ) achieve moderate yields (45–85%) for trifluoromethylated benzamides, suggesting room for optimization in the target compound’s synthesis .
  • Agrochemical Potential: Structural similarities to flutolanil and cyprofuram indicate possible fungicidal or herbicidal activity, warranting further bioassays.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity based on available research findings, including data tables, case studies, and detailed analyses.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of trifluoromethyl groups and a cyclopropyl moiety. This unique configuration may contribute to its biological properties.

Cytotoxicity and Selectivity

In vitro studies have demonstrated that related compounds do not exhibit cytostatic effects on eukaryotic cell lines such as HepG2 and MonoMac6 . This indicates a favorable safety profile, which is crucial for therapeutic applications.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound reveals important absorption and distribution characteristics:

PropertyValue
Human Intestinal Absorption+1.0
Blood-Brain Barrier+0.9385
Caco-2 Permeable-0.5594
P-glycoprotein SubstrateNon-substrate
CYP450 1A2 Inhibitor+0.7849

These parameters suggest that the compound may effectively cross biological barriers while maintaining a low potential for interactions with major drug-metabolizing enzymes .

Case Studies and Research Findings

  • Inhibition Studies : A study focusing on similar benzamide derivatives reported that some compounds exhibited inhibition of AChE comparable to rivastigmine, a clinically used drug . The implications for neurodegenerative diseases such as Alzheimer's are noteworthy.
  • Antimycobacterial Activity : Related compounds have been tested against Mycobacterium tuberculosis with varying degrees of success. Although specific data for this compound are not yet available, the structural similarities suggest potential effectiveness against mycobacterial infections .

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